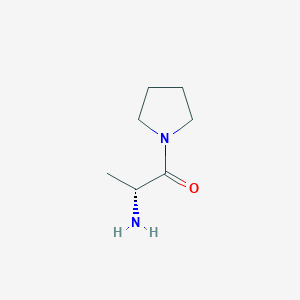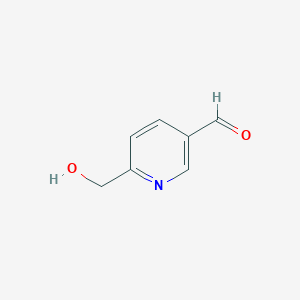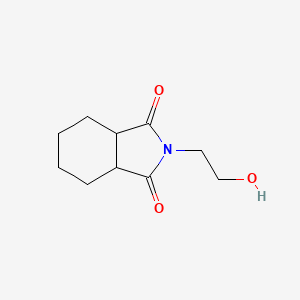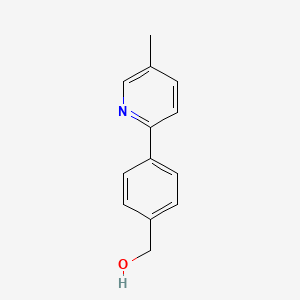
2,6-Bis(acetylthio)anthracene
Descripción general
Descripción
2,6-Bis(acetylthio)anthracene is an organic compound with the molecular formula C18H14O2S2 It is a derivative of anthracene, where the 2 and 6 positions on the anthracene ring are substituted with acetylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(acetylthio)anthracene typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Bromination: Anthracene is brominated at the 2 and 6 positions using bromine in the presence of a catalyst such as iron or aluminum bromide.
Thioacetylation: The brominated anthracene is then reacted with thioacetic acid in the presence of a base such as sodium hydride or potassium carbonate to introduce the acetylthio groups at the 2 and 6 positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(acetylthio)anthracene can undergo various chemical reactions, including:
Oxidation: The acetylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetyl groups, yielding thiol-substituted anthracene derivatives.
Substitution: The acetylthio groups can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol-substituted anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Bis(acetylthio)anthracene has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it suitable for use in the fabrication of advanced materials with specific optical and electronic characteristics.
Chemical Sensors: Its reactivity with various nucleophiles and oxidizing agents makes it a potential candidate for use in chemical sensors and detection systems.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(acetylthio)anthracene in its applications involves its ability to participate in electron transfer processes. The acetylthio groups can donate or accept electrons, facilitating charge transport in organic electronic devices. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to interact with various molecular targets and pathways, making it useful in chemical sensing and detection applications .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(4-hexylphenyl)anthracene: This compound has similar electronic properties but differs in the substituents at the 2 and 6 positions, which can affect its solubility and processing characteristics.
2,6-Bis(2-fluorophenyl)anthracene: This derivative has fluorinated phenyl groups, which can influence its electrochemical properties and thermal stability.
9,10-Bis(phenylethynyl)anthracene: This compound has substituents at the 9 and 10 positions, leading to different photophysical properties and applications.
Uniqueness
2,6-Bis(acetylthio)anthracene is unique due to its acetylthio substituents, which provide distinct reactivity and electronic properties compared to other anthracene derivatives. This makes it particularly suitable for applications requiring specific oxidation and reduction capabilities, as well as efficient charge transport in organic electronic devices .
Propiedades
IUPAC Name |
S-(6-acetylsulfanylanthracen-2-yl) ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2S2/c1-11(19)21-17-5-3-13-8-16-10-18(22-12(2)20)6-4-14(16)7-15(13)9-17/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZBTKNXIYTVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)SC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


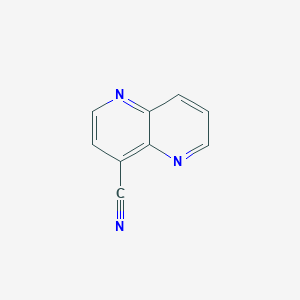
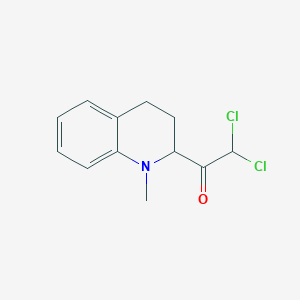


![7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B3346126.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-2,2-dimethylpropanamide](/img/structure/B3346136.png)
![5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3346143.png)


